molecular formula C17H19BrN4OS B2956985 4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2,6-dimethylmorpholine CAS No. 851081-24-8

4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2,6-dimethylmorpholine

Cat. No. B2956985
CAS RN: 851081-24-8
M. Wt: 407.33
InChI Key: YOKVGVGIMYWKOI-UHFFFAOYSA-N
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Description

“4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2,6-dimethylmorpholine” is a complex organic compound. It contains a thiazolo[2,3-c][1,2,4]triazole core, which is a type of heterocyclic compound . This core is attached to a 4-Bromophenyl group and a 2,6-dimethylmorpholine group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a thiazolo[2,3-c][1,2,4]triazole core, a bromophenyl group, and a dimethylmorpholine group . The exact 3D conformer or 2D structure is not available in the retrieved data.

Scientific Research Applications

Tyrosine Kinase Inhibitors

A study focused on the synthesis and evaluation of fused tricyclic quinazoline analogues, which are potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). Although not directly mentioning the exact compound, this research is relevant as it highlights the broader chemical context and utility of similar bromophenyl-thiazolo-triazole structures in designing potent tyrosine kinase inhibitors, which are crucial for cancer therapy and research (Rewcastle et al., 1996).

Source of N-Bridgehead Heterocycles

Another study elaborates on the cyclization of 4-methallyl substituted 1,2,4-triazoline-3-thiones, leading to derivatives of thiazolo[2,3-c]-1,2,4-triazole, showcasing the compound's significance in synthesizing novel heterocyclic compounds with potential biological applications (Ernst et al., 1996).

Antimicrobial Activity Evaluation

Further research into the synthesis of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety revealed compounds synthesized from a similar structure to our compound of interest. These compounds exhibited promising antimicrobial activities, underscoring the chemical structure's potential in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Synthesis of Heterocycles

Research into the synthesis, characterization, and study of new heterocycles, such as 1,2,4-triazole and thiazolo[3,2-b][1,2,4]triazole-5(6H)-one, demonstrates the compound's role in generating novel molecules with potential pharmaceutical applications. These synthesized molecules could serve as scaffolds for further medicinal chemistry exploration (Sarhan et al., 2008).

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. This could include testing its efficacy and safety in various models .

properties

IUPAC Name

4-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4OS/c1-11-7-21(8-12(2)23-11)9-15-10-22-16(19-20-17(22)24-15)13-3-5-14(18)6-4-13/h3-6,10-12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKVGVGIMYWKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2,6-dimethylmorpholine

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